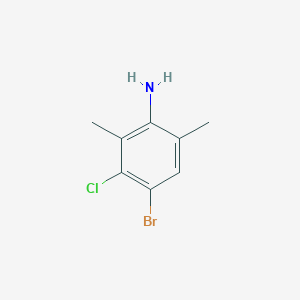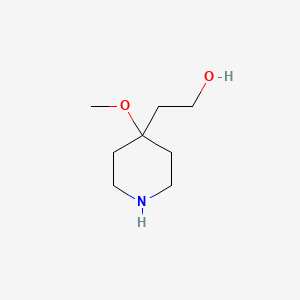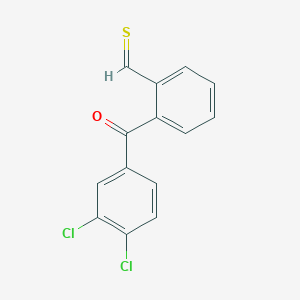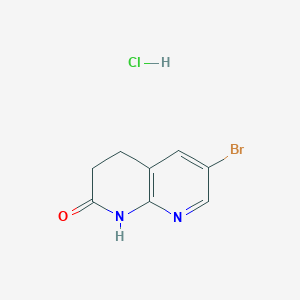
6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride is a chemical compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride typically involves the bromination of a naphthyridine precursor. The reaction conditions may include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the parent naphthyridine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Naphthyridine oxides.
Reduction: 4,8-Dihydro-1,8-naphthyridin-2(3H)-one.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dihydro-1,8-naphthyridin-2(3H)-one: The parent compound without the bromine substituent.
6-Chloro-4,8-dihydro-1,8-naphthyridin-2(3H)-one: A similar compound with a chlorine substituent instead of bromine.
Uniqueness
6-Bromo-4,8-dihydro-1,8-naphthyridin-2(3H)-one hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry.
Propriétés
Formule moléculaire |
C8H8BrClN2O |
|---|---|
Poids moléculaire |
263.52 g/mol |
Nom IUPAC |
6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-6-3-5-1-2-7(12)11-8(5)10-4-6;/h3-4H,1-2H2,(H,10,11,12);1H |
Clé InChI |
CYRHWJHHKLDNHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=N2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


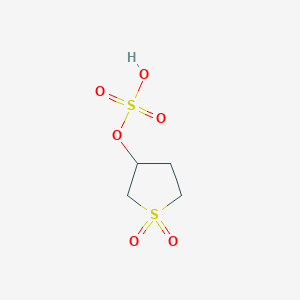
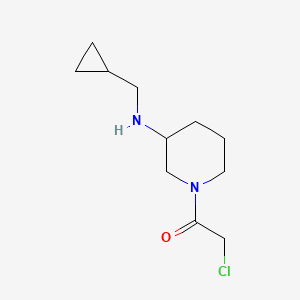






![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
